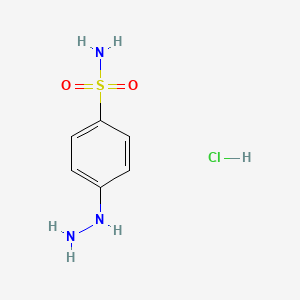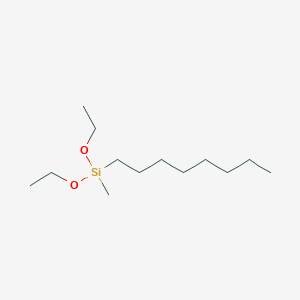
4-hydrazinylbenzenesulfonamide Hydrochloride
Overview
Description
4-Hydrazinylbenzenesulfonamide Hydrochloride is a chemical compound that is used as a reference standard in the United States Pharmacopeia . It is a key starting material for synthesizing sulfonamides bearing 1,3,5-triarylpyrazoline and 4-thiazolidinone moieties as novel antimicrobial agents . It is also a potentially useful intermediate in the production of Celebrex, an anti-inflammatory drug .
Molecular Structure Analysis
The molecular formula of this compound is C6H10ClN3O2S . The molecular weight is 223.68 g/mol . The InChI code is InChI=1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H .Physical And Chemical Properties Analysis
This compound is a white to light yellow crystal powder . It has a molecular weight of 223.68 g/mol . The compound has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 .Scientific Research Applications
Antimicrobial and Antifungal Properties
4-Hydrazinylbenzenesulfonamide Hydrochloride has been utilized in the synthesis of compounds with antimicrobial properties. Khudina et al. (2021) reported the synthesis of 4-aryldiazenyl-3,5-dimethylpyrazoles using this compound, which exhibited antimicrobial activity against dermatophytes, yeast-like fungi of the Candida genus, and Neisseria gonorrhoeae (Khudina et al., 2021). Additionally, Vanparia et al. (2010) synthesized novel compounds using 4-hydrazinylbenzenesulfonamide, showing significant antimicrobial activity against various bacterial strains and fungi (Vanparia et al., 2010).
Synthesis of Anti-Inflammatory Compounds
Research indicates the effectiveness of this compound in synthesizing compounds with anti-inflammatory properties. Nikalje et al. (2011) developed novel benzene sulfonamides showing promising anti-inflammatory activity (Nikalje et al., 2011). Rathish et al. (2009) also synthesized pyrazoline derivatives bearing benzenesulfonamide that exhibited significant anti-inflammatory activity (Rathish et al., 2009).
Carbonic Anhydrase Inhibition
This compound has been used in the synthesis of carbonic anhydrase inhibitors. Gul et al. (2016) synthesized derivatives of 4-hydrazinylbenzenesulfonamide that potently inhibited human carbonic anhydrase isoenzymes, offering potential therapeutic applications [(Gul et al., 2016)](Gul et al., 2016). These inhibitors could be valuable in treating conditions like glaucoma, epilepsy, and altitude sickness.
Cancer Research
Compounds synthesized using this compound have shown promise in cancer research. Bashir et al. (2011) created pyrazoline derivatives that exhibited considerable antitumor activities against various human tumor cell lines (Bashir et al., 2011). Duan et al. (2016) also reported N-arylpyrazole derivatives with significant cytotoxicity against cancer cell lines (Duan et al., 2016).
Enzyme Inhibition and Biological Potential
The enzyme inhibition potential of Schiff bases of 4-hydrazinylbenzenesulfonamide was explored by Kausar et al. (2019), demonstrating significant inhibitory effects against AChE and BChE enzymes (Kausar et al., 2019). This suggests potential applications in treating neurological disorders like Alzheimer's disease.
Safety and Hazards
4-Hydrazinylbenzenesulfonamide Hydrochloride is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye irritation and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
4-Hydrazinylbenzenesulfonamide Hydrochloride has become an important material for research in the scientific community. Its potential use as an intermediate in the production of anti-inflammatory drugs and its role as a key starting material for synthesizing novel antimicrobial agents suggest promising future directions .
Mechanism of Action
Target of Action
It’s known that sulfonamide moiety-bearing compounds often target enzymes involved in the biosynthesis of folic acid, a crucial component for dna synthesis in bacteria .
Mode of Action
It’s known that sulfonamides generally act as competitive inhibitors of dihydropteroate synthase (dhps), an enzyme involved in the folic acid biosynthesis pathway . By inhibiting this enzyme, sulfonamides prevent the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis.
Biochemical Pathways
, sulfonamides typically interfere with the folic acid biosynthesis pathway in bacteria. This interference prevents the production of essential nucleotides needed for DNA replication, thereby inhibiting bacterial growth and proliferation .
Result of Action
It’s known that sulfonamides, by inhibiting the folic acid biosynthesis pathway, can prevent bacterial dna synthesis, thereby inhibiting bacterial growth and proliferation .
Biochemical Analysis
Biochemical Properties
4-Hydrazinylbenzenesulfonamide Hydrochloride plays a crucial role in biochemical reactions, primarily through its interaction with carbonic anhydrase enzymes. These enzymes are essential for regulating pH and ion balance in various tissues. The compound binds to the active site of carbonic anhydrase, inhibiting its activity and thereby affecting the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons. This interaction is significant in the context of diseases where carbonic anhydrase activity is dysregulated, such as glaucoma and certain cancers .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting carbonic anhydrase, the compound can alter the intracellular pH, which in turn affects various signaling pathways and metabolic processes. This can lead to changes in gene expression profiles, particularly those genes involved in pH regulation and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with carbonic anhydrase enzymes. The sulfonamide group of the compound coordinates with the zinc ion in the enzyme’s active site, leading to enzyme inhibition. This binding prevents the enzyme from facilitating the hydration of carbon dioxide, thereby reducing the production of bicarbonate and protons. Additionally, this inhibition can lead to downstream effects on cellular processes that depend on carbonic anhydrase activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under adverse conditions such as high humidity or temperature. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of carbonic anhydrase activity, with potential long-term effects on cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant toxicity. At higher doses, it can lead to adverse effects such as metabolic acidosis due to excessive inhibition of carbonic anhydrase. These toxic effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate pH and ion balance. It interacts with enzymes such as carbonic anhydrase, affecting the conversion of carbon dioxide to bicarbonate. This interaction can influence metabolic flux and alter the levels of metabolites involved in pH regulation. The compound’s impact on these pathways underscores its potential therapeutic applications in conditions where pH balance is disrupted .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites such as the cytoplasm and mitochondria, where carbonic anhydrase enzymes are abundant. The compound’s distribution is crucial for its efficacy in inhibiting carbonic anhydrase activity in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria. This localization is directed by targeting signals and post-translational modifications that guide the compound to these specific compartments. The activity and function of the compound are influenced by its localization, as it needs to be in proximity to carbonic anhydrase enzymes to exert its inhibitory effects .
properties
IUPAC Name |
4-hydrazinylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEURONJLPUALY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939095 | |
| Record name | 4-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17852-52-7, 27918-19-0 | |
| Record name | 4-Hydrazinylbenzenesulfonamide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17852-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-hydrazinyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27918-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Sulfamoylpheny)hydrazine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Sulfamoylphenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenesulfonamide, 4-hydrazinyl-, hydrochloride (1:?) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-Hydrazinobenzenesulfonamide hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D634JG95C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3415581.png)



